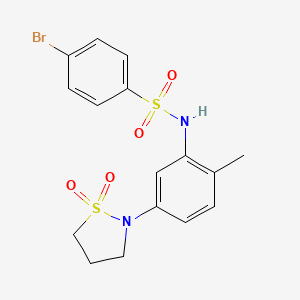

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide, commonly known as BRD, is a chemical compound that has gained significant attention in scientific research in recent years. It is a sulfonamide-based compound that has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Gastroprotective Properties

Ebrotidine, structurally similar to 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide, exhibits notable gastroprotective properties. This compound, functioning as an H2-receptor antagonist, also acts as a cytoprotective agent. It significantly enhances the physicochemical properties of the mucus gel, thereby improving its protective qualities against gastric ulcers. Ebrotidine has been observed to stimulate the synthesis and secretion of crucial components of gastric mucus and to promote mucosal repair processes, making it a potential treatment for ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).

Anti-Helicobacter pylori Activities

In addition to its gastroprotective effects, ebrotidine demonstrates potent anti-Helicobacter pylori properties. It not only inhibits H. pylori activity alone but also enhances the effectiveness of other antimicrobial agents used for H. pylori eradication. This compound has been found to inhibit H. pylori urease activity and counteract the pathogen's disruptive effects on the gastric epithelium, which are key factors in the treatment of gastric diseases associated with H. pylori (Slomiany, Piotrowski, & Slomiany, 1997).

Synthetic Applications

The compound 2-Fluoro-4-bromobiphenyl, a key intermediate in the synthesis of various pharmaceuticals, including flurbiprofen, shares structural similarity with 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide. This intermediate is critical in the pharmaceutical industry for the production of non-steroidal anti-inflammatory and analgesic materials. The paper discusses a practical method for the synthesis of this compound, highlighting its significance in large-scale production (Qiu, Gu, Zhang, & Xu, 2009).

properties

IUPAC Name |

4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4S2/c1-12-3-6-14(19-9-2-10-24(19,20)21)11-16(12)18-25(22,23)15-7-4-13(17)5-8-15/h3-8,11,18H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBDWMMBZJGPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)

![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)

![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)

![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)